![molecular formula C19H22ClN3O B5539434 4-(4-chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine](/img/structure/B5539434.png)
4-(4-chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 4-(4-Chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine and its derivatives involves several key steps, including alkylation, acidulation, reduction of nitro groups, and hydrolysis processes. For example, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a closely related compound, were synthesized through modifications on its amide bond and alkyl chain, indicating the complexity and versatility in the synthesis of these compounds (Perrone et al., 2000).
Molecular Structure Analysis
Molecular structure determination of similar compounds involves spectroscopic methods such as FTIR, NMR, HRMS, and X-ray crystallography. For instance, the molecular structure of a derivative, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, was confirmed by these methods, showcasing the importance of these techniques in elucidating the structure of complex molecules (Chen et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-Chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine derivatives can include interactions with various biological targets, indicating a potential for diverse biological activities. The specificity of reactions, such as the inhibitory activity towards certain enzymes or receptors, highlights the compound's chemical properties and its relevance in medicinal chemistry research (Watanabe et al., 2000).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and design. Techniques such as single-crystal X-ray diffraction help in understanding these properties by providing detailed insights into the compound's crystal lattice and molecular interactions within the solid state (Chen et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and binding affinity to biological targets, are essential for determining the potential therapeutic applications of these compounds. Studies on derivatives have shown varying degrees of activity against biological targets, underscoring the importance of chemical modifications to achieve desired biological effects (Perrone et al., 1998).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research into derivatives of 4-(4-chlorophenyl)-N-(2-ethoxybenzylidene)-1-piperazinamine has led to the synthesis of novel compounds with significant antimicrobial activities. A study by Bektaş et al. (2010) focused on synthesizing various triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, leading to compounds that exhibited good to moderate antimicrobial effects against test microorganisms (Bektaş et al., 2010).
Structure-Affinity Relationship in Dopamine D4 Receptor Ligands
Perrone et al. (2000) conducted a structure-affinity relationship study on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand. The research involved modifications to its amide bond and alkyl chain, revealing the impact of these changes on receptor affinity (Perrone et al., 2000).
Melanocortin-4 Receptor Ligands
Tran et al. (2008) explored the binding affinities of piperazinebenzylamine derivatives at the human melanocortin-4 receptor. Their study synthesized compounds from various substrates, indicating similar or lower potency compared to their acyclic analogs (Tran et al., 2008).
HIV-1 Reverse Transcriptase Inhibitors
Romero et al. (1994) discovered bis(heteroaryl)piperazines (BHAPs) that were significantly more potent than their predecessors as inhibitors of HIV-1 reverse transcriptase. This study highlighted the critical role of the substituted aryl moiety and the pyridyl portion in the lead molecule's effectiveness (Romero et al., 1994).
Cardiotropic Activity
Mokrov et al. (2019) synthesized a series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, evaluating their cardiotropic activity. The study identified compounds with significant antiarrhythmic activity in aconitine and CaCl2 arrhythmia models, contributing to the development of potential therapeutic agents (Mokrov et al., 2019).
properties
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-2-24-19-6-4-3-5-16(19)15-21-23-13-11-22(12-14-23)18-9-7-17(20)8-10-18/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXPTQIKDGWUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-ethoxyphenyl)methanimine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.